365-Fold Increase in CCR6 Antagonist Potency Compared to Unsubstituted Cyclohexanamine
In a 2025 Journal of Medicinal Chemistry study, incorporation of the cis-2-methylcyclohexanamine moiety into a squaramide-based CCR6 antagonist scaffold resulted in a 365-fold improvement in potency relative to the unsubstituted cyclohexanamine analogue [1]. The study explicitly attributed this dramatic enhancement to the methyl substituent biasing the cyclohexane ring ground state conformation to favor the bound ligand conformation, thereby reducing ligand strain energy [1].
| Evidence Dimension | CCR6 Antagonist Potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | cis-2-Methylcyclohexanamine analogue (most potent compound series) |
| Comparator Or Baseline | Unsubstituted cyclohexanamine analogue |
| Quantified Difference | 365-fold improvement (i.e., potency increased by a factor of 365) |
| Conditions | In vitro CCR6 receptor binding assay; chemotactic migration inhibition of CCR6⁺ T cells |
Why This Matters
This unprecedented potency gain validates the critical role of the cis-2-methylcyclohexanamine scaffold in overcoming conformational energy barriers, directly impacting the design of high-affinity ligands for GPCR targets.
- [1] Gerstenberger BS, et al. Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists. J Med Chem. 2025;68(4):4818-4828. PMID: 39984751. View Source
